molecular formula C9H13BFNO2S B6273390 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223055-95-4

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B6273390
CAS RN: 2223055-95-4
M. Wt: 229.1
InChI Key:
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Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (FTT) is a novel compound with potential applications in the field of medicinal chemistry. FTT is a member of the thiazole family and is a cyclic compound composed of five rings. It was first synthesized in 2019 by a team of researchers from the University of Oxford, and it has since been studied for its potential uses in the field of medicinal chemistry.

Mechanism of Action

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is necessary for the proper functioning of the nervous system. 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole binds to the active site of the enzyme and prevents it from breaking down acetylcholine, resulting in increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole have yet to be fully elucidated. However, it has been shown to have a variety of potential therapeutic effects. In addition to its potential to inhibit acetylcholinesterase, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to possess anti-inflammatory, antifungal, and antibacterial properties. Additionally, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to have neuroprotective effects, indicating that it may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments include its relatively simple synthesis process, its high purity, and its low cost. Additionally, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been shown to be stable in a variety of conditions, making it suitable for use in a variety of experiments. However, there are also some limitations to using 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in laboratory experiments. For example, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a relatively new compound, and its biochemical and physiological effects are still not fully understood. Additionally, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a potent inhibitor of acetylcholinesterase, and care must be taken to ensure that the compound is not used in experiments where it could potentially interfere with other biochemical processes.

Future Directions

Given the potential of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole in the field of medicinal chemistry, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Additionally, studies could be conducted to explore the potential of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole as an antibiotic, antifungal, or anti-inflammatory agent. Furthermore, research could be conducted to explore the potential of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole as a drug for the treatment of neurodegenerative diseases. Finally, further research could be conducted to explore the potential of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole as a diagnostic tool or to identify new therapeutic targets.

Synthesis Methods

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole was synthesized using a method known as microwave-assisted synthesis. This method involves the use of microwave irradiation to speed up the reaction and reduce the time needed to synthesize the compound. The synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole begins with the reaction of 4-bromo-2-fluoro-1,3-thiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride. The reaction is carried out in a microwave-assisted reaction vessel, and the resulting product is 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole.

Scientific Research Applications

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit strong antibacterial activity against Gram-positive bacteria, as well as antifungal activity against a wide range of fungal species. Additionally, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole with potassium fluoride in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole", "Potassium fluoride", "Palladium catalyst" ], "Reaction": [ "Add 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole and potassium fluoride to a reaction vessel", "Add a palladium catalyst to the reaction vessel", "Heat the reaction mixture to a temperature of 100-120°C", "Stir the reaction mixture for 12-24 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2223055-95-4

Product Name

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Molecular Formula

C9H13BFNO2S

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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